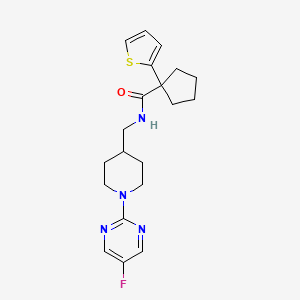
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H25FN4OS and its molecular weight is 388.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
- Fluoropyrimidine moiety : Enhances metabolic stability and biological activity.
- Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.
The molecular formula for this compound is C17H21F1N4O1S, with a molecular weight of approximately 350.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluoropyrimidine component may interact with nucleic acids or proteins, potentially inhibiting their functions, while the piperidine ring enhances binding affinity to these targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, researchers found that N-(piperidinyl) derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of fluorinated piperidines showed that these compounds could significantly reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4OS/c21-16-13-23-19(24-14-16)25-9-5-15(6-10-25)12-22-18(26)20(7-1-2-8-20)17-4-3-11-27-17/h3-4,11,13-15H,1-2,5-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFVSRPQUTXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














